molecular formula C20H21ClN2O3S B276555 4-[2-({[5-(3-Chloro-2-methylphenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide

4-[2-({[5-(3-Chloro-2-methylphenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide

Cat. No. B276555
M. Wt: 404.9 g/mol
InChI Key: CAXIYXWBBGKNKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-({[5-(3-Chloro-2-methylphenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. It is commonly referred to as compound 1 and is a sulfonamide-based inhibitor of protein-protein interactions. In

Mechanism of Action

Compound 1 acts as an inhibitor of protein-protein interactions. It binds to the MDM2 protein, which is responsible for the degradation of p53, and prevents its interaction with p53. This leads to the stabilization of p53 and subsequent activation of the apoptotic pathway in cancer cells. In the case of Alzheimer's disease, compound 1 inhibits the aggregation of amyloid beta peptides, which are responsible for the formation of plaques in the brain.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the p53 pathway. It has also been shown to inhibit the aggregation of amyloid beta peptides, which can prevent the formation of plaques in the brain. In addition, compound 1 has been shown to have anti-inflammatory properties, which can be beneficial in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of compound 1 is its specificity for the MDM2-p53 interaction. This makes it a promising candidate for the development of cancer therapies. However, one of the limitations of compound 1 is its poor solubility in aqueous solutions, which can make it difficult to work with in lab experiments. In addition, the synthesis of compound 1 is complex and requires several steps, which can be time-consuming.

Future Directions

There are several future directions for the study of compound 1. One area of research is the development of more efficient synthesis methods for compound 1, which can improve its yield and reduce the time required for its preparation. Another area of research is the investigation of the potential use of compound 1 in combination with other drugs for the treatment of cancer. In addition, further studies are needed to explore the potential use of compound 1 in the treatment of other diseases, such as Alzheimer's disease and inflammatory conditions.
Conclusion:
Compound 1 is a sulfonamide-based inhibitor of protein-protein interactions that has shown potential therapeutic properties in various scientific research applications. It inhibits the interaction between MDM2 and p53, leading to the activation of the apoptotic pathway in cancer cells. It also inhibits the aggregation of amyloid beta peptides, which can prevent the formation of plaques in the brain. While compound 1 has several advantages, such as its specificity for the MDM2-p53 interaction, it also has limitations, such as its poor solubility in aqueous solutions. Further research is needed to explore the potential use of compound 1 in the treatment of various diseases and to improve its synthesis methods.

Synthesis Methods

The synthesis of compound 1 involves the reaction of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide with 5-(3-chloro-2-methylphenyl)-2-furfural in the presence of a base. This reaction results in the formation of the intermediate compound, which is then reacted with 2-(2-aminoethyl)pyridine to produce compound 1. The final product is obtained after purification through column chromatography.

Scientific Research Applications

Compound 1 has shown potential therapeutic properties in various scientific research applications. It has been studied for its ability to inhibit the interaction between two proteins, namely, MDM2 and p53. This interaction is crucial for the regulation of the tumor suppressor protein p53, and the inhibition of this interaction can lead to the activation of p53 and subsequent apoptosis of cancer cells. Compound 1 has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides.

properties

Molecular Formula

C20H21ClN2O3S

Molecular Weight

404.9 g/mol

IUPAC Name

4-[2-[[5-(3-chloro-2-methylphenyl)furan-2-yl]methylamino]ethyl]benzenesulfonamide

InChI

InChI=1S/C20H21ClN2O3S/c1-14-18(3-2-4-19(14)21)20-10-7-16(26-20)13-23-12-11-15-5-8-17(9-6-15)27(22,24)25/h2-10,23H,11-13H2,1H3,(H2,22,24,25)

InChI Key

CAXIYXWBBGKNKT-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(O2)CNCCC3=CC=C(C=C3)S(=O)(=O)N

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(O2)CNCCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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